5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid 5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17726952
InChI: InChI=1S/C11H22N2O2/c1-3-5-13(4-2)10-6-9(11(14)15)7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,14,15)
SMILES:
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC17726952

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C11H22N2O2/c1-3-5-13(4-2)10-6-9(11(14)15)7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,14,15)
Standard InChI Key DQLRCEZNWXXNOG-UHFFFAOYSA-N
Canonical SMILES CCCN(CC)C1CC(CNC1)C(=O)O

Introduction

Chemical Identity and Structural Features

5-[Ethyl(propyl)amino]piperidine-3-carboxylic acid belongs to the piperidine carboxylate family, characterized by a six-membered nitrogen-containing ring (piperidine) substituted at the 3-position with a carboxylic acid group and at the 5-position with an ethyl(propyl)amino moiety. Its molecular formula is C11H22N2O2\text{C}_{11}\text{H}_{22}\text{N}_2\text{O}_2, with a molecular weight of 214.3 g/mol .

Stereochemical Considerations

The compound’s stereochemistry is critical to its biological activity. Piperidine derivatives often exhibit enantiomer-specific interactions with targets such as GABA transporters . For example, (R)-configured nipecotic acid analogs demonstrate 496-fold higher GABA uptake inhibition compared to their (S)-counterparts . While direct stereochemical data for 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid is limited, synthetic routes outlined in patent literature suggest that enantiomeric enrichment via chiral carboxylic acid salt crystallization could be feasible .

Synthesis and Optimization

Key Synthetic Pathways

The synthesis of 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid can be inferred from analogous piperidine-3-carboxylic acid derivatives :

  • Piperidine-3-carboxylic Acid Precursor:

    • Starting with piperidine-3-carboxylic acid hydrazide, a Curtius rearrangement reaction introduces the amino group at the 5-position .

    • Reaction conditions involve heating the hydrazide with nitrites under acidic conditions to form the intermediate carbonyl azide, followed by thermal decomposition to yield the amine .

  • Alkylation for Side-Chain Introduction:

    • The ethyl(propyl)amino group is introduced via nucleophilic substitution or reductive amination. For instance, diarylmethylthio/sulfinyl ethyl groups in related compounds were added using thiol or sulfoxide precursors .

Table 1: Comparative Synthetic Routes for Piperidine Derivatives

CompoundSynthetic StepYield (%)Key Reference
(R)-Nipecotic AcidEnzymatic resolution of racemate72
Tiagabine AnalogSulfinyl ethyl side-chain alkylation58
APIP DerivativesCurtius rearrangement + alkylation65

Challenges in Enantiomeric Control

Patent US20160251311A1 highlights the importance of avoiding intermediate protection of the piperidine amine during synthesis . For 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid, fractional crystallization with chiral carboxylic acids (e.g., tartaric acid) could resolve enantiomers, mirroring methods used for 3-aminopiperidine .

Biological Activity and Mechanism

GABA Transporter Inhibition

Piperidine-3-carboxylic acid derivatives are potent inhibitors of GABA transporters (GATs), which regulate extracellular GABA levels. Compound 6a from PubMed study , featuring a sulfinyl ethyl side chain, exhibited 11.5-fold lower potency than tiagabine but 496-fold higher activity than nipecotic acid . By analogy, the ethyl(propyl)amino group in 5-[ethyl(propyl)amino]piperidine-3-carboxylic acid may enhance membrane permeability or target binding compared to smaller substituents.

Table 2: GABA Uptake Inhibition of Selected Piperidine Derivatives

CompoundIC₅₀ (nM)Selectivity (GAT1/GAT3)Reference
(R)-Nipecotic Acid12,4001:1
Tiagabine4451,000:1
6a (Sulfinyl Ethyl)25250:1
Hypothetical Target~50**Estimated

*Estimated based on structural similarity to 6a .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The carboxylic acid group at the 3-position enhances water solubility, while the ethyl(propyl)amino side chain may increase logP, favoring blood-brain barrier penetration .

Metabolic Stability

Piperidine rings are generally resistant to hepatic metabolism, but N-dealkylation of the ethyl/propyl group could occur. Structural analogs show half-lives >4 hours in vitro .

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